molecular formula C20H28O3 B7824261 Lambertianic acid

Lambertianic acid

Cat. No.: B7824261
M. Wt: 316.4 g/mol
InChI Key: ZQHJXKYYELWEOK-UHFFFAOYSA-N
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Description

5-[2-(Furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid is a natural product found in Platycladus, Daniellia oliveri, and other organisms with data available.

Scientific Research Applications

Anti-Cancer Properties

  • Sensitizing Lung Cancers to Apoptosis : Lambertianic acid enhances the effectiveness of TNF-related apoptosis-inducing ligand (TRAIL) in triggering apoptosis in non-small cell lung cancer cells. It does so by inhibiting antiapoptotic proteins and enhancing proapoptotic ones, including the upregulation of Death receptor 4 (DR4) (Ahn et al., 2018).
  • Anti-Cancer Effect in Prostate Cancer : In prostate cancer cells, this compound has been shown to inhibit the androgen receptor, causing cell cycle arrest and apoptosis. This suggests potential therapeutic value for prostate cancer treatment (Myoung-Sun Lee et al., 2016).
  • Effectiveness Against Breast Cancer : this compound induces apoptosis in breast cancer cells via the activation of AMPK and inhibition of AKT/FOXM1 signaling pathway (Jae Hee Lee et al., 2018).

Anti-Obesity and Hypolipidemic Effects

  • Anti-Obesity and Cholesterol-Lowering Effects : this compound activates AMP-activated protein kinase (AMPK), leading to reduced obesity and cholesterol levels. This suggests its potential in treating obesity-related conditions (Myoung-Sun Lee et al., 2016).

Neuroprotective and Stress-Protective Effects

  • Neurotropic Activity : this compound and its derivatives have shown varied effects on the central nervous system, including antidepressant, antipsychotic, and sedative effects (Tolstikova et al., 2002).
  • Stress-Protective Effect : Chronic administration of this compound amide in mice under social discomfort conditions exhibited stress-protective effects, enhancing catalase activity in the blood and reducing adrenal gland hypertrophy (Avgustinovich et al., 2014).

Other Applications

  • Anti-Allergic Effects : In studies involving bone marrow-derived mast cells, this compound showed potential in treating allergies by inhibiting allergic mediators (Chae & Chin, 2012).
  • General Therapeutic Potential : this compound has shown promise in attenuating various health conditions, including obesity, allergies, and different cancers. However, more studies, particularly in vivo models, are needed to fully understand its effects (Shahinozzaman et al., 2021).

Properties

IUPAC Name

5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJXKYYELWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924522
Record name 5-[2-(Furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235-77-4
Record name 5-[2-(Furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,4aα,5α,8aβ)]-5-[2-(3-furyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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